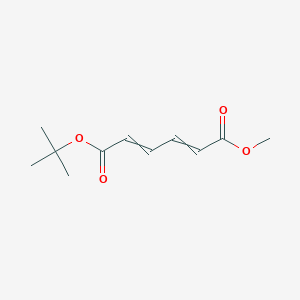![molecular formula C24H26O4Si2 B12621426 6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione CAS No. 919782-46-0](/img/structure/B12621426.png)
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione is a chemical compound with the molecular formula C24H26O4Si2 and a molecular weight of 434.63 g/mol . This compound is known for its unique structure, which includes two trimethylsilyloxy groups attached to a tetracene-5,11-dione core. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione typically involves the reaction of tetracene-5,11-dione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the compound’s stability and facilitate its interaction with specific molecular pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes .
Comparison with Similar Compounds
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione can be compared with other similar compounds such as:
Tetracene-5,11-dione: Lacks the trimethylsilyl groups, making it less stable and less reactive.
6,12-Dihydroxy-tetracene-5,11-dione: Contains hydroxyl groups instead of trimethylsilyl groups, leading to different chemical properties and reactivity.
The presence of trimethylsilyl groups in this compound makes it unique by enhancing its stability and reactivity, which is beneficial for various applications .
Properties
CAS No. |
919782-46-0 |
|---|---|
Molecular Formula |
C24H26O4Si2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
6,12-bis(trimethylsilyloxy)tetracene-5,11-dione |
InChI |
InChI=1S/C24H26O4Si2/c1-29(2,3)27-23-17-13-9-7-11-15(17)22(26)20-19(23)21(25)16-12-8-10-14-18(16)24(20)28-30(4,5)6/h7-14H,1-6H3 |
InChI Key |
WTWOSAFZPPUYOS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C2C(=C(C3=CC=CC=C3C2=O)O[Si](C)(C)C)C(=O)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)-](/img/structure/B12621349.png)

![{4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B12621363.png)
![4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12621371.png)
![2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B12621378.png)


![(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol](/img/structure/B12621403.png)
![Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-](/img/structure/B12621404.png)
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-nitrophenyl)-1-piperazinyl]-](/img/structure/B12621407.png)
diphenyl-lambda~5~-phosphane](/img/structure/B12621413.png)

![N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B12621422.png)
![N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12621431.png)
